molecular formula C29H58O2 B164355 Methyl octacosanoate CAS No. 55682-92-3

Methyl octacosanoate

Cat. No. B164355
CAS RN: 55682-92-3
M. Wt: 438.8 g/mol
InChI Key: ZKHOYAKAFALNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl octacosanoate, also known as Octacosanoic acid methyl ester, is a fatty acid methyl ester . It is a natural product found in Phyllanthus urinaria and Ocotea porosa .


Molecular Structure Analysis

The molecular formula of Methyl octacosanoate is C29H58O2 . It has a molecular weight of 438.77 g/mol . The structure consists of a long hydrocarbon chain with 29 carbon atoms, with a methyl ester functional group at one end .

Scientific Research Applications

Methylation Methods and Isotope Effects

Methyl octacosanoate has been studied in the context of methylation methods. Research compared acidic and non-acidic methylation approaches, including the use of hydrochloric acid, acetyl chloride, and EDCI/DMAP on octacosanoic acid. The study found that δ2 H and δ13 C values and yield were equivalent among the three methods for methyl octacosanoate, highlighting the versatility of methylation techniques for aliphatic compounds like methyl octacosanoate (Lee et al., 2017).

Vaporization Enthalpies and Vapor Pressures

Research on the vaporization enthalpies and vapor pressures of various fatty acid methyl esters, including methyl octacosanoate, has been conducted. This study provided insights into the physical properties of methyl octacosanoate, particularly its behavior at different temperatures, which is essential for applications in materials science and thermodynamics (Chickos et al., 2004).

Use in Thermoplastic Polyurethanes

In the field of polymer engineering, the role of sodium octacosanoate (a related compound) as a nucleating agent in thermoplastic polyurethanes has been explored. The study focused on how this agent affects the crystallization of polymers, which is crucial for understanding and improving material properties like strength and durability (Freitag et al., 2011).

Metabolism Studies

The metabolism of octacosanol, a compound closely related to methyl octacosanoate, has been studied extensively. These investigations have examined how octacosanol is metabolized in human fibroblasts and animals, providing insights into its potential applications in pharmacology and nutrition (Menéndez et al., 2005).

Synthesis and Discrimination

A study on the synthesis of 1-octacosanol, closely related to methyl octacosanoate, and the discrimination of samples from different origins has been conducted. This research is significant for quality control and authentication in pharmaceutical and nutritional applications (Cravotto et al., 2010).

properties

IUPAC Name

methyl octacosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31-2/h3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHOYAKAFALNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204204
Record name Methyl octacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Methyl octacosanoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16213
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Methyl octacosanoate

CAS RN

55682-92-3
Record name Methyl octacosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55682-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl octacosanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl octacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl octacosanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL OCTACOSANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S906Z1UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
181
Citations
JS Chickos, H Zhao, G Nichols - Thermochimica acta, 2004 - Elsevier
… and methyl heneicosanoate to methyl octacosanoate exclusive of methyl tricosanoate are … esters from methyl hexadecanoate to methyl octacosanoate excluding methyl tridecanoate. …
Number of citations: 84 www.sciencedirect.com
SF Naqvi, IH Khan, A Javaid - Pakistan Journal of Weed Science …, 2020 - researchgate.net
Nettle leaf goosefoot (Chenopodium murale L.) is a common winter weed of Chenopodiaceae. Studies have shown that extracts of this weed possess antioxidant, antimicrobial, …
Number of citations: 23 www.researchgate.net
H Lee, SJ Feakins, Z Lu… - Rapid …, 2017 - Wiley Online Library
… of dimethyl phthalate, while obtaining >80 % yield of methyl octacosanoate. The low yield of dimethyl phthalate may be explained by its greater volatility than methyl octacosanoate. …
Z Zhang, P Avij, MJ Perkins, TP Liyana-Arachchi… - pstorage-acs-6854636.s3 …
… Methyl decanoate, Methyl arachidate and Methyl octacosanoate were used as internal standards for quantification. Quantitation ions for detection of alkanes were at a m/z of 57 and 85 …
K Shaari, S Zareen, MN Akhtar… - Natural product …, 2011 - journals.sagepub.com
Phytochemical investigations on the methanolic extract of Melicope ptelefolia Champ ex Benth. resulted in the isolation of three new compounds, identified as 3β-stigmast-5-en-3-ol …
Number of citations: 9 journals.sagepub.com
JS Chickos, Z Hui, G Nichols - Thermochimica Acta, 2004 - osti.gov
… and methyl heneicosanoate to methyl octacosanoate exclusive of methyl tricosanoate are … esters from methyl hexadecanoate to methyl octacosanoate excluding methyl tridecanoate. …
Number of citations: 0 www.osti.gov
I Jusoh, SS Ping, Z Assim - Trans. Sci. Technol, 2019 - tost.unise.org
… )-1,1,3,3-tetramethyldisiloxane, methyl octacosanoate, tetratetracontane and methyl elaidate. Out of 40 … Methyl octacosanoate was the second major compound with 10.0% followed by …
Number of citations: 3 tost.unise.org
JS Chickos, H Zhao, G Nichols - Thermochimica Acta, 2007 - academia.edu
… exclusive of methyl heptadecanoate are included in Table 1 and of methyl heptadecanoate, heneicosanoate, docosanoate, and tetracosanoate through to methyl octacosanoate remain …
Number of citations: 3 www.academia.edu
B Chen, XY Wei, ZM Zong, ZS Yang, Y Qing, C Liu - Applied energy, 2011 - Elsevier
Dehydrated Xilinhaote lignite (XL) and Huolinguole lignite (HL) were depolymerized in supercritical methanol at 310C and the resulting soluble reaction mixtures were analyzed with GC…
Number of citations: 92 www.sciencedirect.com
FS Ehrenhauser, P Avij, X Shu, V Dugas… - … Science: Processes & …, 2014 - pubs.rsc.org
… Reference standard solutions of alkanes, methyl arachidate and methyl octacosanoate were procured from Sigma Aldrich (St Louis, MO, USA). All chemicals were used as received. …
Number of citations: 43 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.